

3-Amino-1-morpholinopropan-1-one hydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-1-morpholinopropan-1-one hydrochloride

Cat. No.: B063671

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Amino-1-morpholinopropan-1-one hydrochloride**

This guide provides a comprehensive overview of the essential physical and chemical properties of **3-Amino-1-morpholinopropan-1-one hydrochloride**. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in a laboratory and development setting.

Introduction and Chemical Identity

3-Amino-1-morpholinopropan-1-one hydrochloride, with the CAS Number 173336-90-8, is a morpholine derivative that serves as a valuable intermediate in organic and medicinal chemistry.^[1] Its structure, incorporating a morpholine ring, a ketone, and a primary amine hydrochloride salt, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents such as anti-cancer drugs and antidepressants.^[1] Understanding its physical properties is paramount for its effective handling, characterization, and application in synthetic pathways.

Key Identifiers:

- IUPAC Name: 3-amino-1-morpholin-4-ylpropan-1-one hydrochloride^[2]

- Synonyms: 3-Amino-1-(4-morpholinyl)-1-propanone HCl, 3-Morpholin-4-yl-3-oxopropan-1-amine hydrochloride[1]
- Molecular Formula: C₇H₁₅ClN₂O₂[1]
- Canonical SMILES: C1COCCN1C(=O)CCN.Cl[2]

Core Physicochemical Properties

The physical properties of a compound dictate its behavior under various conditions and are critical for designing experiments, developing formulations, and ensuring purity.

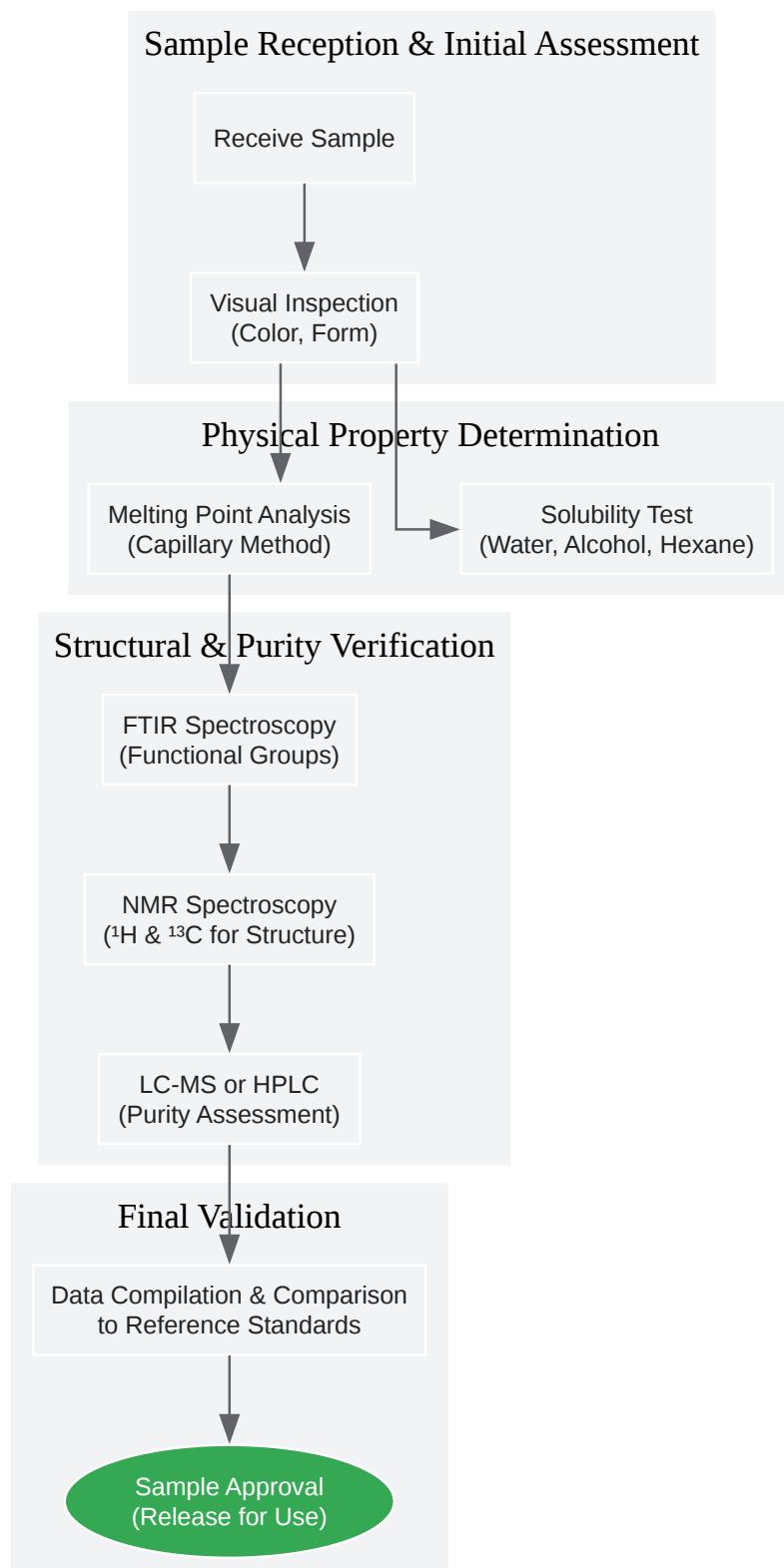
Data Summary

The table below summarizes the key quantitative physical properties of **3-Amino-1-morpholinopropan-1-one hydrochloride**.

Property	Value	Source(s)
CAS Number	173336-90-8	[1][2]
Molecular Weight	194.66 g/mol	[1][2]
Appearance	White crystalline solid	[1]
Melting Point	~175-180 °C	[1]
Boiling Point	326.8 °C at 760 mmHg	[1][2]
Flash Point	151.4 °C	[1][2]
Vapor Pressure	0.000211 mmHg at 25 °C	[1]
Solubility	Soluble in water and alcohol; slightly soluble in non-polar solvents.	[1]

Discussion of Properties

- Appearance & Purity: The compound's appearance as a white crystalline solid is an initial indicator of its purity.[1] Any deviation in color may suggest the presence of impurities,


necessitating further purification steps like recrystallization.

- Melting Point: A relatively sharp melting point range of 175-180 °C is characteristic of a pure crystalline solid.[\[1\]](#) In a laboratory setting, a broadened melting range or a depression in the melting point would strongly indicate the presence of impurities, a principle known as melting point depression.
- Solubility Profile: Its solubility in water and alcohol is attributed to the polar nature of the morpholine oxygen, the ketone, and particularly the amine hydrochloride salt, which can readily form hydrogen bonds.[\[1\]](#) This property is crucial for its use in aqueous reaction media or for purification by recrystallization from polar solvents. Conversely, its slight solubility in non-polar solvents allows for purification techniques such as washing with an ether to remove non-polar impurities.[\[1\]](#)
- Boiling and Flash Points: The high boiling point of 326.8 °C and flash point of 151.4 °C indicate low volatility and a relatively low fire hazard at standard laboratory temperatures.[\[1\]](#) [\[2\]](#) These values are important for thermal safety assessments, especially if the compound is to be heated.

Experimental Characterization Workflow

To verify the identity and purity of a sample of **3-Amino-1-morpholinopropan-1-one hydrochloride**, a systematic workflow is employed. The following protocols are standard methodologies in a synthetic chemistry lab.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the physical and chemical characterization of the compound.

Detailed Experimental Protocols

1. Melting Point Determination (Capillary Method)

- Objective: To determine the melting range of the crystalline solid as an indicator of purity.
- Methodology:
 - A small, dry sample of the compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in a calibrated melting point apparatus.
 - The sample is heated at a rapid rate (e.g., 10-15 °C/min) to approximately 20 °C below the expected melting point (175 °C).
 - The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting range is reported as T_1-T_2 .
- Causality: A pure compound will have a sharp melting range (typically < 2 °C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.

2. Solubility Assessment

- Objective: To confirm the qualitative solubility profile of the compound.
- Methodology:
 - Three test tubes are prepared, each containing approximately 10-20 mg of the compound.
 - To the first tube, 1 mL of deionized water is added. To the second, 1 mL of ethanol is added. To the third, 1 mL of a non-polar solvent like hexane is added.

- Each tube is agitated (vortexed) for 30 seconds.
- The tubes are visually inspected for dissolution. Observations are recorded as "soluble," "sparingly soluble," or "insoluble."
- Causality: The principle of "like dissolves like" governs this experiment. The polar hydrochloride salt is expected to dissolve in polar protic solvents (water, ethanol) but not in non-polar aliphatic solvents (hexane).

Synthesis, Applications, and Safety

Synthetic Route

The synthesis of **3-Amino-1-morpholinopropan-1-one hydrochloride** typically involves a multi-step process. A general pathway includes the reaction of morpholine with cyanoacetate, followed by reactions with formamide and then ammonia or an ammonia salt to form the free base, 3-amino-1-morpholinopropan-1-one. The final step is the reaction with hydrochloric acid to produce the hydrochloride salt.[\[1\]](#)

Applications in Research and Development

As a pharmaceutical intermediate, this compound is a key starting material for the synthesis of various drug candidates.[\[1\]](#) Its bifunctional nature (amine and ketone) allows for a wide range of subsequent chemical modifications. It also serves as a reagent in organic synthesis, where it can act as a catalyst or a condensing agent.[\[1\]](#)

Safety and Handling

- Hazards: The compound is listed as harmful if swallowed and is an eye irritant.[\[1\]](#)
- Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[\[1\]](#) Handling should be performed in a well-ventilated area or a chemical fume hood. In case of eye contact, rinse immediately with plenty of water and seek medical advice.[\[1\]](#)
- Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from ignition sources and strong oxidizing agents.[\[1\]](#)

Conclusion

3-Amino-1-morpholinopropan-1-one hydrochloride is a well-characterized crystalline solid with defined physical properties that make it a useful intermediate in pharmaceutical and chemical synthesis. Its high melting point and distinct solubility profile are key indicators of its purity and guide its use in experimental protocols. Adherence to appropriate safety and handling procedures is essential when working with this compound.

References

- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - ChemBK. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [3-Amino-1-morpholinopropan-1-one hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b063671#3-amino-1-morpholinopropan-1-one-hydrochloride-physical-properties\]](https://www.benchchem.com/product/b063671#3-amino-1-morpholinopropan-1-one-hydrochloride-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com